Veratril

Overview

Description

Veratril is a term that seems to be used interchangeably with Vistaril and Veratrole alcohol . Vistaril, also known as hydroxyzine, is a medication that reduces activity in the central nervous system and acts as an antihistamine . It is used as a sedative to treat anxiety and tension, and to treat allergic skin reactions . Veratrole alcohol, also known as Veratryl alcohol, is an organic compound related to veratrole and benzyl alcohol . It is a secondary metabolite of some white rot fungi and is believed to play a role in their degradation of lignin .

Synthesis Analysis

Veratrole alcohol can be obtained by the reduction of veratraldehyde . It is also the raw material for the synthesis of cyclotriveratrylene, which is used in host-guest chemistry . A study has also been conducted on the synthesis of Veratryl cyanide, which is required as an intermediate for the preparation of C-9154 antibiotic derivative .Molecular Structure Analysis

The molecular structure of Veratril is closely related to that of Veratrole alcohol. The chemical formula of Veratrole alcohol is C9H12O3 . It is a phenol ether and a primary alcohol .Chemical Reactions Analysis

Veratryl alcohol is the main substrate of lignin peroxidase, a key lignin-degrading enzyme . It plays a redox mediator role in the lignin degradation process . Docking calculations have been used to obtain lignin peroxidase-Veratryl alcohol complexes near to Trp171, the active redox residue where Veratryl alcohol is oxidized .Physical And Chemical Properties Analysis

Veratrole alcohol has a molar mass of 168.192 g·mol−1 . Its boiling point is between 296 to 297 °C .Mechanism of Action

Vistaril works by reducing activity in the central nervous system and acting as an antihistamine . It reduces the effects of natural chemical histamine in the body . Histamine can produce symptoms of itching, or hives on the skin . Verapamil, another drug that is sometimes referred to as Veratril, works by relaxing the blood vessels so the heart does not have to pump as hard . It also increases the supply of blood and oxygen to the heart and slows electrical activity in the heart to control the heart rate .

Safety and Hazards

Vistaril should not be used if you are pregnant, especially during the first or second trimester . It can cause a serious heart problem, especially if you use certain medicines at the same time . This medication may impair your thinking or reactions . Drinking alcohol can increase certain side effects of Vistaril .

properties

IUPAC Name |

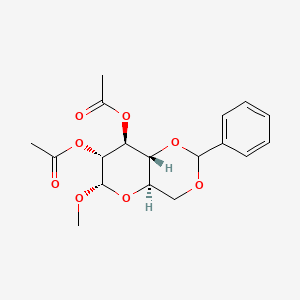

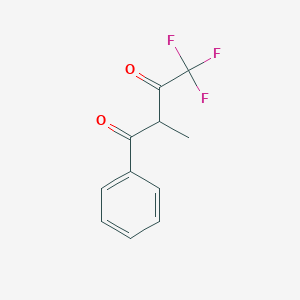

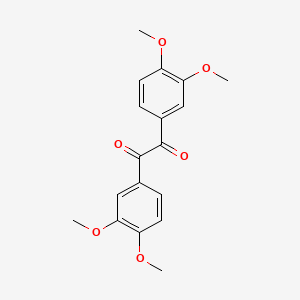

1,2-bis(3,4-dimethoxyphenyl)ethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-13-7-5-11(9-15(13)23-3)17(19)18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPWPTYBCCEVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280410 | |

| Record name | Veratril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Veratril | |

CAS RN |

554-34-7 | |

| Record name | Veratril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Veratril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.